Mebanazine

Catalog No.
S583082
CAS No.
65-64-5
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebanazine

CAS Number

65-64-5

Product Name

Mebanazine

IUPAC Name

1-phenylethylhydrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NN

Synonyms

(alpha-methylbenzyl)hydrazine, Actomol, mebanazine, mebanazine monohydrochloride, (R)-isomer, mebanazine monooxalate, mebanazine monooxalate, (S)-isomer, mebanazine monosulfate, mebanazine oxalate, mebanazine oxalate, (+-)-isomer, mebanazine sulfate, mebanazine, (+-)-isomer, mebanazine, (R)-isomer, mebanazine, (S)-isomer

Canonical SMILES

CC(C1=CC=CC=C1)NN

Treatment for Huntington's Disease

Huntington's disease (HD) is a neurodegenerative disorder causing progressive movement dysfunction, cognitive decline, and emotional disturbances. While there is no cure, research suggests that mebanazine might offer some therapeutic benefits.

A 2016 study published in the New England Journal of Medicine [] investigated the efficacy of mebanazine in reducing chorea in HD patients. The randomized, double-blind, placebo-controlled trial found that mebanazine significantly improved chorea compared to the placebo group. This study provided evidence for mebanazine's potential as a treatment option for managing chorea in HD patients.

Mebanazine, also known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds. It was primarily used as an antidepressant in the 1960s but has since been withdrawn from clinical use due to significant hepatotoxicity concerns. Mebanazine is characterized by the molecular formula C8H12N2C_8H_{12}N_2 and a molar mass of approximately 136.198 g/mol .

As a MAOI, Mebanazine inhibits the breakdown of monoamines like dopamine, serotonin, and norepinephrine in the brain []. These neurotransmitters play a crucial role in mood regulation. By inhibiting their degradation, Mebanazine aimed to elevate their levels and potentially improve mood in depression patients [].

Mebanazine's primary safety concern is hepatotoxicity, meaning it can damage the liver [, ]. This risk led to its withdrawal from the market [].

Mebanazine functions as a competitive inhibitor of monoamine oxidase, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The chemical structure of mebanazine allows it to interact effectively with the active site of monoamine oxidase, thereby blocking its activity .

The synthesis of mebanazine involves several steps typical of hydrazine derivatives. A common method includes:

  • Formation of Hydrazone: Reacting an appropriate aldehyde with hydrazine.
  • Reduction: Following hydrazone formation, reduction reactions may be employed to yield the final hydrazine derivative.
  • Purification: The product is purified through recrystallization or chromatography techniques.

Specific synthetic pathways can vary based on starting materials and desired purity levels .

Historically, mebanazine was utilized in clinical settings as an antidepressant due to its mood-enhancing properties. Although it is no longer prescribed for this purpose due to safety concerns, it remains a subject of research in pharmacology and neuroscience for its potential effects on neurotransmitter systems and metabolic pathways .

Mebanazine has been studied for its interactions with various drugs and biological systems. Notably:

  • Drug Interactions: It has shown significant interactions with other medications metabolized by monoamine oxidase, leading to potential hypertensive crises when combined with tyramine-rich foods or certain medications.
  • Metabolic Effects: Studies indicate that mebanazine may influence glucose metabolism by affecting liver enzyme activity, although the exact mechanisms remain under investigation .

Mebanazine shares structural and functional similarities with other MAO inhibitors and hydrazine derivatives. Below are some comparable compounds:

Compound NameClassPotency as MAOIKey Differences
PhenelzineHydrazineModerateMore widely used; less hepatotoxic
TranylcyprominePhenethylamineHighNon-hydrazine; different side effects
IsocarboxazidHydrazineModerateLess potent; different metabolic profile
SelegilinePhenethylamineHighSelective MAO-B inhibitor; fewer side effects

Mebanazine's unique profile lies in its specific potency among hydrazines and its historical use before withdrawal due to safety issues .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

136.100048391 g/mol

Monoisotopic Mass

136.100048391 g/mol

Heavy Atom Count

10

UNII

Z5R55CJ4CG

Related CAS

2126-84-3 (oxalate)
3979-76-8 (monosulfate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of depression.

Pictograms

Irritant

Irritant

Other CAS

65-64-5

Wikipedia

Mebanazine

Dates

Last modified: 08-15-2023

MODIFICATION OF THE HYPOGLYCAEMIC RESPONSE TO TOLBUTAMIDE AND INSULIN BY MEBANAZINE--AN INHIBITOR OF MONOAMINE OXIDASE

A M BARRETT
PMID: 14285690   DOI: 10.1111/j.2042-7158.1965.tb07561.x

Abstract




MEBANAZINE

C F HERRIDGE
PMID: 14149215   DOI: 10.1016/s0140-6736(64)90052-2

Abstract




HYPOTENSIVE COLLAPSE AND HYPOGLYCAEMIA AFTER MEBANAZINE--A MONOAMINE-OXIDASE INHIBITOR

A J COOPER, K M KEDDIE
PMID: 14132631   DOI: 10.1016/s0140-6736(64)91810-0

Abstract




[CLINICAL TRIAL WITH ACTOMOL (A-METHYLBENZYLHYDRAZINE) DURING A 1-YEAR PERIOD IN RELATION TO THE CESSATION OF DEPRESSION. PRELIMINARY REPORT]

L WICKSTROEM, S HEDE
PMID: 14239304   DOI:

Abstract




[Heterocyclic amine derivatives - analogs of mebanazine, pheniprazine and phenelzine. II. Studies on the effect, on the central nervous system, of derivatives of perhydroazepine, perhydro-1,4-diazepine, perhydro-1,4-oxazepine, perhydro-1,5-oxazocine and morpholine-containing arylalkyloamine groups]

A Szadowska, M Mazur, A Szmigielski, H Szmigielska, A Winer
PMID: 6136156   DOI:

Abstract




Metabolism of vasoactive hormones in human isolated lung

F Al-Ubaidi, Y S Bakhle
PMID: 7353353   DOI: 10.1042/cs0580045

Abstract

1. The metabolism of some vasoactive hormones perfused through pulmonary vessels was studied in samples of human lung obtained at operations. 2. 5-Hydroxytryptamine was inactivated and this inactivation was inhibited by desmehtylimipramine and mebanazine. 3. Beta-[14C]Phenylethylamine was also metabolized in human lung. 4. Prostaglandin E2 was inactivated and this inactivation inhibited by bromocresol green and frusemide. 5. About 10% of the radioactivity from infused [14C]arachidonic acid emerged from the lung and a small amount of biological activation occurred. 6. Of [14C]arachidonic acid retained by the lung, most was present in phopholipid with lesser amounts in neutral lipid and free acid fractions. 7. The fate of the hormones studied was qualitatively similar to their fate in animal lungs.


The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat

G C Bolton, L A Griffiths
PMID: 43225   DOI:

Abstract

The hydrazine drugs, [14C]pivhydrazine and [14C]mebanazine and the related compound [14C]benzylhydrazine were readily absorbed from the rat gut and the radioactivity was excreted mainly in urine. The major urinary metabolite of pivhydrazine and benzylhydrazine was [14C]hippuric acid, whereas mebanazine was shown to be excreted largely unchanged. Biliary excretion (21 and 24%, respectively) of radioactive material was observed after administration of [14C]pivhydrazine and [14C]mebanazine to bile duct-cannulated rats but only small amounts (approximately 3%) were excreted in bile after [14C]benzylhydrazine administration. The major biliary metabolites of pivhydrazine and mebanazine are acid-labile conjugates, possibly N-glucuronides. In vitro studies with rat liver homogenate suggest that benzylhyrazine may be an intermediate in the metabolism of pivhydrazine. The distribution of radioactivity in the rat 7 days after the administration of [14C]pivhydrazine and [14C]pivhydrazine and [14C]mebanazine is described.


Explore Compound Types